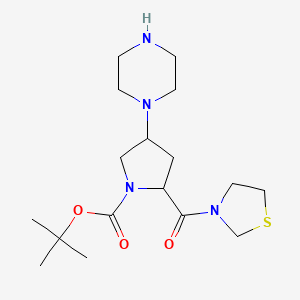
(2S,4S)-tert-Butyl 4-(piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-tert-Butyl 4-(piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a thiazolidine ring, and a pyrrolidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-tert-Butyl 4-(piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Thiazolidine Ring: This step involves the reaction of a thiol with a carbonyl compound to form the thiazolidine ring.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperazine.
Final Coupling and Protection: The final step involves coupling the intermediate compounds and protecting the functional groups to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining high purity and consistency.
化学反应分析
Types of Reactions
(2S,4S)-tert-Butyl 4-(piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(2S,4S)-tert-Butyl 4-(piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features and biological activities.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (2S,4S)-tert-Butyl 4-(piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or cell division.
相似化合物的比较
Similar Compounds
(2S,4S)-tert-Butyl 4-(piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate: shares similarities with other compounds that contain piperazine, thiazolidine, and pyrrolidine rings.
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, exhibiting various biological activities.
(-)-Carvone: A natural compound found in spearmint, known for its bioactive properties.
属性
分子式 |
C17H30N4O3S |
|---|---|
分子量 |
370.5 g/mol |
IUPAC 名称 |
tert-butyl 4-piperazin-1-yl-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H30N4O3S/c1-17(2,3)24-16(23)21-11-13(19-6-4-18-5-7-19)10-14(21)15(22)20-8-9-25-12-20/h13-14,18H,4-12H2,1-3H3 |
InChI 键 |
QXDPIMRGWIOYQZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N2CCSC2)N3CCNCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















